1-(ethylsulfonyl)-4-(2-fluorophenyl)piperazine
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Overview
Description
1-(Ethylsulfonyl)-4-(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features an ethylsulfonyl group and a fluorophenyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-4-(2-fluorophenyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced fluorophenyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(2-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to interact with various molecular targets in the central nervous system. The compound may modulate neurotransmitter receptors or transporters, leading to changes in neurotransmitter levels and signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Lacks the ethylsulfonyl group but shares the fluorophenyl-piperazine core structure.
1-(Methylsulfonyl)-4-(2-fluorophenyl)piperazine: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(2-Fluorophenyl)piperazine: Lacks the sulfonyl group but retains the fluorophenyl-piperazine core.
Uniqueness
1-(Ethylsulfonyl)-4-(2-fluorophenyl)piperazine is unique due to the presence of both the ethylsulfonyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The ethylsulfonyl group may enhance the compound’s solubility and stability, while the fluorophenyl group may influence its binding affinity to molecular targets.
Properties
IUPAC Name |
1-ethylsulfonyl-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-6-4-3-5-11(12)13/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVKSJCRGXECRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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